An In-Depth Technical Guide to 2-Chloro-5-(methoxymethyl)thiazole (CAS: 340294-07-7)
An In-Depth Technical Guide to 2-Chloro-5-(methoxymethyl)thiazole (CAS: 340294-07-7)
Notice: Publicly available information regarding 2-Chloro-5-(methoxymethyl)thiazole is limited. This guide synthesizes the available data and provides a logical framework for its synthesis and potential applications based on related compounds. Much of the detailed experimental data and biological applications for this specific molecule are not extensively documented in accessible literature.
Core Compound Summary
2-Chloro-5-(methoxymethyl)thiazole is a substituted thiazole derivative. Thiazole rings are significant structural motifs in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a chloro group at the 2-position and a methoxymethyl group at the 5-position suggests its role as a versatile chemical intermediate, offering multiple sites for synthetic modification.
Physicochemical Properties
Quantitative data for 2-Chloro-5-(methoxymethyl)thiazole is not widely published. The following table summarizes information gathered from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 340294-07-7 | - |
| Molecular Formula | C₅H₆ClNOS | [1] |
| Molecular Weight | 163.63 g/mol | [1] |
| Boiling Point | 229 °C at 760 mmHg | [1] |
| Density | 1.327 g/cm³ | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Solubility | Not specified (expected to be soluble in organic solvents) | - |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The logical synthetic pathway to obtain 2-Chloro-5-(methoxymethyl)thiazole is a two-step process starting from the synthesis of 2-chloro-5-(chloromethyl)thiazole, followed by the etherification of the chloromethyl group.
Detailed Experimental Protocol: Synthesis of 2-chloro-5-(chloromethyl)thiazole (Precursor)
This protocol is based on published methods for the synthesis of the precursor compound.
Materials:
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2,3-dichloropropene
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Sodium thiocyanate
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Toluene (solvent)
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Tetrabutylammonium bromide (phase-transfer catalyst)
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Sulfuryl chloride
Procedure:
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To a three-necked flask equipped with a stirrer, condenser, and dropping funnel, add sodium thiocyanate, tetrabutylammonium bromide, and toluene.
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Slowly add 2,3-dichloropropene to the stirred mixture.
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Heat the mixture to reflux (approximately 80°C) for 4 hours.
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Increase the temperature to 120°C and maintain for 3 hours to facilitate isomerization.
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Cool the reaction mixture and then add sulfuryl chloride dropwise to effect chlorination and cyclization.
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Upon completion of the reaction (monitored by TLC or GC), the mixture is worked up by washing with an aqueous solution of sodium bicarbonate and then with water.
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The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)thiazole.
Proposed Experimental Protocol: Synthesis of 2-Chloro-5-(methoxymethyl)thiazole
This is a hypothetical protocol based on standard organic chemistry principles.
Materials:
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2-chloro-5-(chloromethyl)thiazole
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Sodium methoxide
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Methanol (solvent)
Procedure:
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Dissolve 2-chloro-5-(chloromethyl)thiazole in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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Slowly add a solution of sodium methoxide in methanol to the cooled solution.
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Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
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Quench the reaction by the addition of water.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography or vacuum distillation to obtain 2-Chloro-5-(methoxymethyl)thiazole.
Potential Applications and Signaling Pathways
While specific biological data for 2-Chloro-5-(methoxymethyl)thiazole is not available, its structural similarity to other 2-chlorothiazole derivatives suggests potential applications in agrochemicals and pharmaceuticals.
Agrochemicals
2-Chloro-5-(substituted methyl)thiazoles are key intermediates in the synthesis of neonicotinoid insecticides. These insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and eventual death. It is plausible that 2-Chloro-5-(methoxymethyl)thiazole could be a precursor in the development of novel neonicotinoids.
Pharmaceuticals
Thiazole-containing compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological role of 2-Chloro-5-(methoxymethyl)thiazole would depend on its interaction with various biological targets, which remains to be elucidated through future research.
Safety and Handling
No specific safety data sheet (SDS) for 2-Chloro-5-(methoxymethyl)thiazole is publicly available. However, based on the known hazards of its precursor, 2-chloro-5-(chloromethyl)thiazole, and other chlorinated organic compounds, it should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
2-Chloro-5-(methoxymethyl)thiazole is a chemical intermediate with potential for use in the synthesis of novel agrochemicals and pharmaceuticals. While detailed experimental and biological data are currently lacking in the public domain, its synthesis can be logically inferred from the chemistry of related compounds. Further research is necessary to fully characterize its properties, reactivity, and biological activity to unlock its full potential in drug discovery and development.
